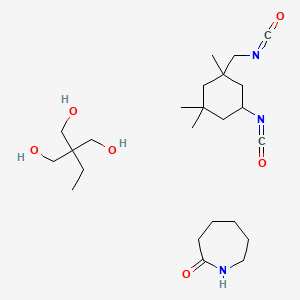![molecular formula C21H25FeN3O3-6 B14463843 N-[4-[(3-amino-3-oxopropyl)amino]-4-oxobutyl]-4-cyclopenta-2,4-dien-1-ylbutanamide;cyclopenta-1,3-diene;iron](/img/structure/B14463843.png)
N-[4-[(3-amino-3-oxopropyl)amino]-4-oxobutyl]-4-cyclopenta-2,4-dien-1-ylbutanamide;cyclopenta-1,3-diene;iron
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-[(3-amino-3-oxopropyl)amino]-4-oxobutyl]-4-cyclopenta-2,4-dien-1-ylbutanamide;cyclopenta-1,3-diene;iron is a complex organometallic compound It features a unique structure that combines an iron center with a cyclopentadienyl ligand and a butanamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(3-amino-3-oxopropyl)amino]-4-oxobutyl]-4-cyclopenta-2,4-dien-1-ylbutanamide;cyclopenta-1,3-diene;iron typically involves the following steps:
Formation of the Cyclopentadienyl Ligand: Cyclopenta-1,3-diene is synthesized through the dimerization of acetylene in the presence of a catalyst.
Coordination to Iron: The cyclopentadienyl ligand is then coordinated to an iron center, usually through a reaction with iron pentacarbonyl or ferrocene.
Attachment of the Butanamide Moiety: The butanamide moiety is introduced through a series of condensation reactions involving the appropriate amines and carboxylic acids.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, with careful control of temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-[(3-amino-3-oxopropyl)amino]-4-oxobutyl]-4-cyclopenta-2,4-dien-1-ylbutanamide;cyclopenta-1,3-diene;iron undergoes various types of chemical reactions, including:
Oxidation: The iron center can be oxidized to higher oxidation states, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Ligand substitution reactions can occur, where the cyclopentadienyl ligand or the butanamide moiety is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and oxygen.
Reduction: Sodium borohydride, lithium aluminum hydride, and hydrogen gas.
Substitution: Various ligands such as phosphines, amines, and carboxylates.
Major Products Formed
Oxidation: Formation of iron(III) complexes.
Reduction: Formation of iron(0) or iron(II) complexes.
Substitution: Formation of new organometallic complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
N-[4-[(3-amino-3-oxopropyl)amino]-4-oxobutyl]-4-cyclopenta-2,4-dien-1-ylbutanamide;cyclopenta-1,3-diene;iron has several scientific research applications:
Catalysis: Used as a catalyst in various organic reactions, including hydrogenation, polymerization, and cross-coupling reactions.
Materials Science: Employed in the synthesis of advanced materials, such as conductive polymers and nanomaterials.
Medicinal Chemistry: Investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Biological Studies: Studied for its interactions with biological molecules and potential as a bioinorganic model compound.
Wirkmechanismus
The mechanism of action of N-[4-[(3-amino-3-oxopropyl)amino]-4-oxobutyl]-4-cyclopenta-2,4-dien-1-ylbutanamide;cyclopenta-1,3-diene;iron involves its ability to coordinate to various substrates and facilitate chemical transformations. The iron center acts as a Lewis acid, activating substrates for nucleophilic attack. The cyclopentadienyl ligand stabilizes the iron center and enhances its reactivity. Molecular targets include enzymes and other proteins, where the compound can inhibit or modulate their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ferrocene: An organometallic compound with a similar cyclopentadienyl-iron structure but lacking the butanamide moiety.
Iron Pentacarbonyl: A simpler iron complex used in various catalytic applications.
Cyclopentadienyl Iron Dicarbonyl Dimer: Another iron complex with cyclopentadienyl ligands, used in catalysis and materials science.
Uniqueness
N-[4-[(3-amino-3-oxopropyl)amino]-4-oxobutyl]-4-cyclopenta-2,4-dien-1-ylbutanamide;cyclopenta-1,3-diene;iron is unique due to its combination of a cyclopentadienyl ligand and a butanamide moiety, which imparts distinct reactivity and potential applications. The presence of the butanamide moiety allows for additional interactions with biological molecules, making it a promising candidate for medicinal chemistry research.
Eigenschaften
Molekularformel |
C21H25FeN3O3-6 |
|---|---|
Molekulargewicht |
423.3 g/mol |
IUPAC-Name |
N-[4-[(3-amino-3-oxopropyl)amino]-4-oxobutyl]-4-cyclopenta-2,4-dien-1-ylbutanamide;cyclopenta-1,3-diene;iron |
InChI |
InChI=1S/C16H24N3O3.C5H.Fe/c17-14(20)10-12-19-16(22)9-4-11-18-15(21)8-3-7-13-5-1-2-6-13;1-2-4-5-3-1;/h1-2,5-6H,3-4,7-12H2,(H2,17,20)(H,18,21)(H,19,22);1H;/q-1;-5; |
InChI-Schlüssel |
OJCOQXHQDMGYTK-UHFFFAOYSA-N |
Kanonische SMILES |
[CH-]1[C-]=[C-][C-]=[C-]1.C1=C[C-](C=C1)CCCC(=O)NCCCC(=O)NCCC(=O)N.[Fe] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


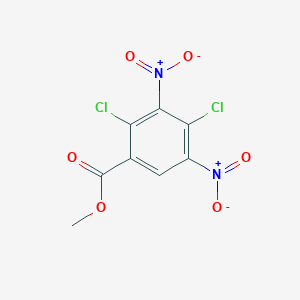

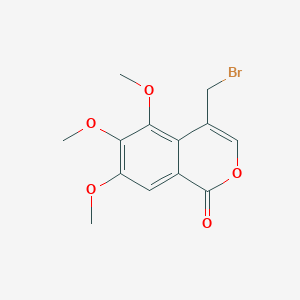

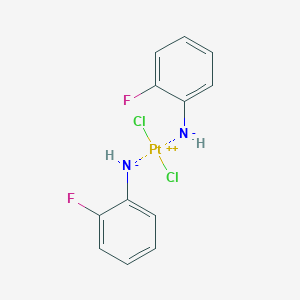

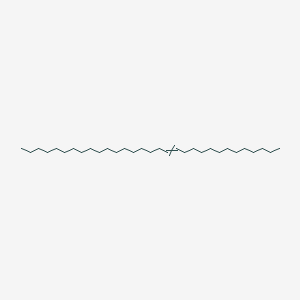
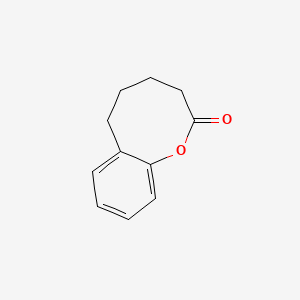
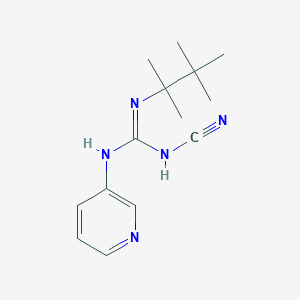
![1-Naphthalenesulfonic acid, 3-[[4-(acetylamino)phenyl]azo]-4-amino-5-hydroxy-, monosodium salt](/img/structure/B14463822.png)
